molecular formula C12H12ClN3O3S B5627293 5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5627293
M. Wt: 313.76 g/mol
InChI Key: GSHUUWHTRPCZPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide" involves efficient synthetic methodologies that exploit the reactivity of specific functional groups to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety (Mohamed et al., 2020). These methodologies are characterized by their use of elemental analysis and spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectra for structural characterization.

Molecular Structure Analysis

The molecular structure of compounds within the same family as "5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide" has been analyzed through various spectroscopic methods. These compounds exhibit complex structures that have been elucidated through detailed elemental and spectroscopic analysis, revealing their potential for biological activity and applications in materials science (Pavlova et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of similar compounds have been explored through synthesis and evaluation for activities such as insecticidal and anticancer properties. For example, certain derivatives have shown significant insecticidal activity against cotton leaf worm, highlighting the potential for agricultural applications (Mohamed et al., 2020). Additionally, molecular docking studies suggest potential as inhibitors for enzymes like dihydrofolate reductase, indicating their relevance in pharmaceutical research (Pavlova et al., 2022).

Physical Properties Analysis

The physical properties, including crystalline forms and thermal behavior, have been investigated for compounds related to "5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide". These studies involve techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy, providing insights into the stability and phase behavior of these compounds (Yanagi et al., 2000).

Chemical Properties Analysis

Investigations into the chemical properties of thiadiazole derivatives have shown a range of biological activities, including antimicrobial and antifungal effects. This suggests that compounds like "5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide" could possess similar properties, making them candidates for pharmaceutical development (Sah et al., 2014).

Future Directions

The future directions for research on a compound depend on its potential applications. Given the limited information available on this compound, it’s difficult to speculate on future directions .

properties

IUPAC Name

5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-18-6-10-15-16-12(20-10)14-11(17)8-5-7(13)3-4-9(8)19-2/h3-5H,6H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHUUWHTRPCZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

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